molecular formula C16H19N4OP B14511947 1,1'-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) CAS No. 63295-35-2

1,1'-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)

Cat. No.: B14511947
CAS No.: 63295-35-2
M. Wt: 314.32 g/mol
InChI Key: ZTMLAQMZKSLBQR-UHFFFAOYSA-N
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Description

Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide typically involves the reaction of 3,5-dimethylpyrazole with phenylphosphine oxide. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its biological activities may be attributed to its ability to interact with cellular targets, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Phenylphosphine oxide: A related compound that shares the phosphine oxide functional group.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazole core but different structural modifications.

Uniqueness

Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide is unique due to its combination of pyrazole and phosphine oxide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63295-35-2

Molecular Formula

C16H19N4OP

Molecular Weight

314.32 g/mol

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)-phenylphosphoryl]-3,5-dimethylpyrazole

InChI

InChI=1S/C16H19N4OP/c1-12-10-14(3)19(17-12)22(21,16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3

InChI Key

ZTMLAQMZKSLBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1P(=O)(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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